molecular formula C4H8Cl2N4 B2952255 Pyrazine-2,5-diamine dihydrochloride CAS No. 1588441-32-0; 768386-37-4

Pyrazine-2,5-diamine dihydrochloride

Cat. No.: B2952255
CAS No.: 1588441-32-0; 768386-37-4
M. Wt: 183.04
InChI Key: GYKJUORFNIUYGA-UHFFFAOYSA-N
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Description

Pyrazine-2,5-diamine dihydrochloride (CAS: 1588441-32-0; molecular formula: C₄H₈Cl₂N₄) is a pyrazine derivative with two amine groups at the 2 and 5 positions, forming a dihydrochloride salt. It is commonly used in coordination chemistry and pharmaceutical research due to its ability to act as a ligand or intermediate. Key properties include a boiling point of 372.1°C at 760 mmHg, though data on melting point, solubility, and log Pow remain unavailable . Commercial samples are available at 95–97% purity, with hazards including acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Properties

IUPAC Name

pyrazine-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.2ClH/c5-3-1-7-4(6)2-8-3;;/h1-2H,(H2,6,7)(H2,5,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKJUORFNIUYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

2,6-Pyrazinediamine (CAS: 41536-80-5; C₄H₆N₄)
  • Structural Difference : Amine groups at 2 and 6 positions instead of 2 and 3.
  • Impact : Altered symmetry may reduce chelation efficiency with metals compared to 2,5-diamine derivatives.
  • Purity : 97% .
Pyrazine-2,5-diyldimethanol (pyzdmH₂)
  • Structural Difference: Methanol substituents replace amine groups.
  • Applications : Used to synthesize coordination polymers with Cu, Zn, and Cd. Forms stable crystals (melting point: 77–80°C) via NaBH₄ reduction of dimethyl pyrazine-2,5-dicarboxylate .
  • Analysis : Characterized via NMR, IR, and X-ray crystallography .
2,5-Dimethylpyrazine (CAS: 123-32-0; C₆H₈N₂)
  • Structural Difference : Methyl groups instead of amines.
  • Properties : Volatile flavor compound; lower reactivity due to lack of amine functional groups .

Diamine Salts and Heterocyclic Analogues

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7; C₅H₁₃N₃O·(HCl)₂)
  • Structural Difference : Contains an amide group and a five-carbon chain.
1-(3,5-Dichlorophenyl)piperazine Dihydrochloride (CAS: 76835-16-0; C₁₀H₁₂Cl₂N₂·2HCl)
  • Structural Difference : Piperazine ring with dichlorophenyl substituent.
  • Applications: Potential use in neuropharmacology due to structural similarity to piperazine-based drugs .
Toluene-2,5-diamine Dihydrochloride
  • Structural Difference : Benzene ring instead of pyrazine.
  • Applications : Used in dyes and polymers; higher lipophilicity compared to pyrazine derivatives .

Piperazine Derivatives

Piperazine-2,3-dicarboxylic Acid Derivatives
  • Structural Difference : Six-membered ring with two nitrogen and two carboxylic acid groups.
  • Applications : Act as dual antagonists of NMDA and GluK1 receptors in neurological research .
(2S,5R)-2,5-Dimethyl-1-(phenylmethyl)piperazine Dihydrochloride
  • Structural Difference : Chiral methyl and benzyl substituents.
  • Applications : Investigated in asymmetric synthesis and drug development .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Key Properties Applications Hazards
Pyrazine-2,5-diamine dihydrochloride 1588441-32-0 C₄H₈Cl₂N₄ Boiling point: 372.1°C; 97% purity Coordination chemistry, intermediates H302, H315, H319, H332, H335
2,6-Pyrazinediamine 41536-80-5 C₄H₆N₄ 97% purity Ligand synthesis Limited data
Pyrazine-2,5-diyldimethanol N/A C₆H₈N₂O₂ Melting point: 77–80°C Metal-organic frameworks Non-hazardous
1-(3,5-Dichlorophenyl)piperazine dihydrochloride 76835-16-0 C₁₀H₁₂Cl₂N₂·2HCl Lipophilic; aromatic substituent Neuropharmacology Potential neurotoxicity
Piperazine-2,3-dicarboxylic acid derivatives N/A Varies Water-soluble NMDA/GluK1 receptor antagonists Not classified

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